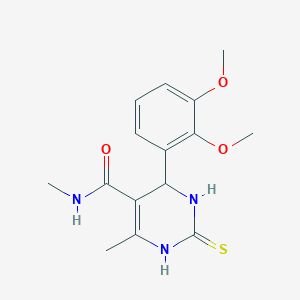![molecular formula C15H9FN2O4 B3989674 1-[(4-fluorophenyl)methyl]-5-nitroindole-2,3-dione](/img/structure/B3989674.png)
1-[(4-fluorophenyl)methyl]-5-nitroindole-2,3-dione
Overview
Description
1-[(4-Fluorophenyl)methyl]-5-nitroindole-2,3-dione is a synthetic compound belonging to the indole family. Indoles are prominent in both natural and synthetic products due to their significant biological and pharmaceutical importance
Preparation Methods
The synthesis of 1-[(4-fluorophenyl)methyl]-5-nitroindole-2,3-dione can be achieved through a multi-step process involving the Fischer indolisation reaction. This method is known for its efficiency and high yield . The general synthetic route involves the following steps:
Starting Materials: Aryl hydrazines, ketones, and alkyl halides.
Reaction Conditions: The Fischer indolisation reaction is typically carried out under acidic conditions, followed by N-alkylation.
Industrial Production: Industrial production methods often utilize microwave irradiation to reduce reaction times and increase yields.
Chemical Reactions Analysis
1-[(4-fluorophenyl)methyl]-5-nitroindole-2,3-dione undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Substitution: Electrophilic substitution reactions are common due to the electron-rich indole nucleus.
Reagents and Conditions: Common reagents include reducing agents like hydrogen gas and catalysts such as palladium on carbon.
Scientific Research Applications
This compound has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential antiviral, anticancer, and antimicrobial properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and polymers.
Mechanism of Action
The mechanism of action of 1-[(4-fluorophenyl)methyl]-5-nitroindole-2,3-dione involves its interaction with specific molecular targets. The compound’s effects are mediated through pathways involving the indole nucleus, which is known to bind with high affinity to multiple receptors . This binding can lead to various biological activities, including inhibition of viral replication and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
1-[(4-fluorophenyl)methyl]-5-nitroindole-2,3-dione can be compared with other indole derivatives:
Properties
IUPAC Name |
1-[(4-fluorophenyl)methyl]-5-nitroindole-2,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9FN2O4/c16-10-3-1-9(2-4-10)8-17-13-6-5-11(18(21)22)7-12(13)14(19)15(17)20/h1-7H,8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYMADGMJQAUAJN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN2C3=C(C=C(C=C3)[N+](=O)[O-])C(=O)C2=O)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9FN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![benzyl 7-(2-chlorophenyl)-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B3989607.png)
![4-butyl-4-[2-oxo-2-(1-piperidinyl)ethyl]-1,2-diphenyl-3,5-pyrazolidinedione](/img/structure/B3989609.png)
![{[4-(2-methoxy-5-methylphenyl)-5-(tetrahydro-2H-pyran-4-yl)-4H-1,2,4-triazol-3-yl]thio}acetic acid](/img/structure/B3989616.png)
![(4E)-4-[hydroxy(thiophen-2-yl)methylidene]-5-(3-methoxyphenyl)-1-[2-(morpholin-4-yl)ethyl]pyrrolidine-2,3-dione](/img/structure/B3989624.png)

![ethyl 2-{(3E)-2-(3-chlorophenyl)-3-[hydroxy(thiophen-2-yl)methylidene]-4,5-dioxopyrrolidin-1-yl}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B3989636.png)
![Ethyl 4-[4-(dimethylamino)anilino]-2-methylquinoline-6-carboxylate;hydrochloride](/img/structure/B3989653.png)
![2-(trifluoromethyl)-1,2-dihydro-4H-thieno[2,3-c]chromen-4-one](/img/structure/B3989655.png)
![1-(4-Fluorophenyl)-3-[(6-methoxy-4-methylquinazolin-2-yl)sulfanyl]pyrrolidine-2,5-dione](/img/structure/B3989664.png)
![N-[2-(4-nitroanilino)-2-oxoethyl]cyclohexanecarboxamide](/img/structure/B3989672.png)
![2-cyano-N-(2-furylmethyl)-2-[5-(4-methylbenzyl)-4-oxo-3-phenyl-1,3-thiazolidin-2-ylidene]acetamide](/img/structure/B3989682.png)
![N-[1-(4-iodophenyl)ethyl]-3-nitrobenzamide](/img/structure/B3989700.png)
![METHYL 5-(CYANOSULFANYL)-2-[2-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)ACETAMIDO]BENZOATE](/img/structure/B3989703.png)
![(4E)-1-[3-(dimethylamino)propyl]-4-[hydroxy(5-methylfuran-2-yl)methylidene]-5-(3-methoxyphenyl)pyrrolidine-2,3-dione](/img/structure/B3989711.png)
